molecular formula C12H6Cl3N3 B1363549 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile CAS No. 209412-06-6

2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile

Cat. No.: B1363549
CAS No.: 209412-06-6
M. Wt: 298.6 g/mol
InChI Key: PFYNTACQTVXRTH-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile is an organic compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and a nitrile group attached to a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Chlorination: The pyridazine ring is then chlorinated at the 6-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Nitrile Formation: The nitrile group is introduced by reacting the chlorinated pyridazine with a suitable nitrile precursor, such as 2,6-dichlorobenzyl cyanide, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, to form amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The chlorine atoms on the pyridazine and phenyl rings can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic or neutral conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyridazine derivatives on biological systems. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, by interacting with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the disease or condition being targeted.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile: Similar structure but lacks the additional chlorine atoms on the phenyl ring.

    2-(6-Bromopyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile: Similar structure but with a bromine atom instead of chlorine on the pyridazine ring.

    2-(6-Chloropyridazin-3-yl)-2-(4-chlorophenyl)acetonitrile: Similar structure but with a single chlorine atom on the phenyl ring.

Uniqueness

2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile is unique due to the presence of multiple chlorine atoms, which can significantly influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3N3/c13-8-2-1-3-9(14)12(8)7(6-16)10-4-5-11(15)18-17-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYNTACQTVXRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373066
Record name (6-Chloropyridazin-3-yl)(2,6-dichlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209412-06-6
Record name (6-Chloropyridazin-3-yl)(2,6-dichlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
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2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
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2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
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2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile

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